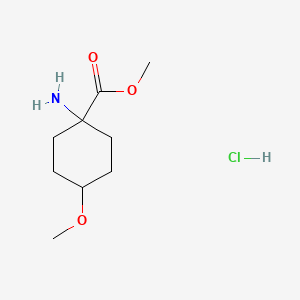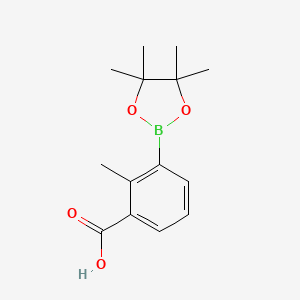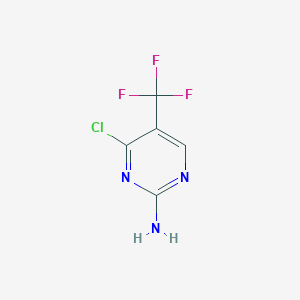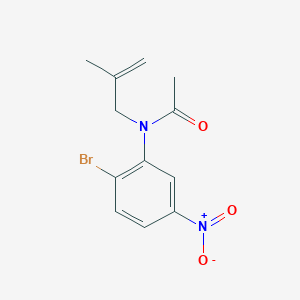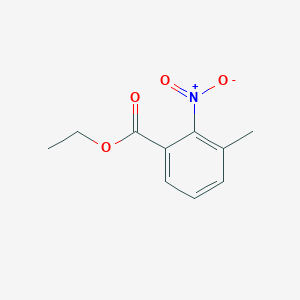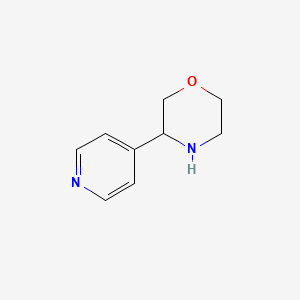
3-(Pyridin-4-yl)morpholine
Overview
Description
3-(Pyridin-4-yl)morpholine is an organic compound that features a morpholine ring attached to a pyridine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Pyridin-4-yl)morpholine can be synthesized through several methods. One common approach involves the reduction of its 1-oxide . Another method includes the reaction of 3-aminopyridine with morpholine, followed by diazotation and coupling reactions . The reaction conditions typically involve the use of solvents like ethanol and reagents such as sodium hydroxide or sulfuric acid for specific steps.
Industrial Production Methods
Industrial production methods for this compound often utilize metal-catalyzed reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions . This method involves the use of organoboron reagents and palladium catalysts to form the desired carbon-carbon bonds.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide.
Reduction: Reduction of the N-oxide form can regenerate the parent compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom of the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Like sodium borohydride for reduction reactions.
Substituting agents: Such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the N-oxide, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
3-(Pyridin-4-yl)morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)morpholine involves its interaction with specific molecular targets. For instance, it acts by inhibiting selective norepinephrine reuptake, which can have significant pharmacological effects . The compound’s structure allows it to form hydrogen bonds and interact with various enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Pyridin-4-yl)morpholine include:
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in various medicinal applications.
Piperidine derivatives: These compounds also feature a nitrogen-containing ring and have been studied for their biological activities.
Uniqueness
What sets this compound apart is its combination of the morpholine and pyridine rings, which provides unique chemical and biological properties. This dual-ring structure allows for versatile interactions with molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-pyridin-4-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKIACFCCSSPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617954 | |
| Record name | 3-(Pyridin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143798-67-8 | |
| Record name | 3-(Pyridin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



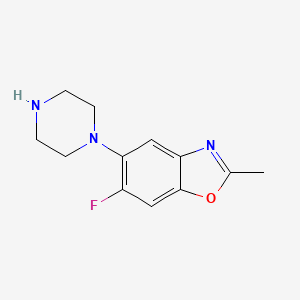
![2-[(Difluoromethyl)sulfonyl]aniline](/img/structure/B1612771.png)
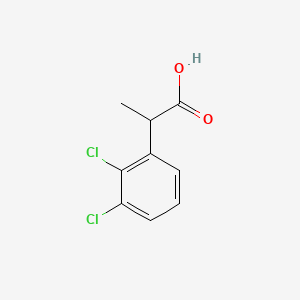

![3-Chloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612777.png)

